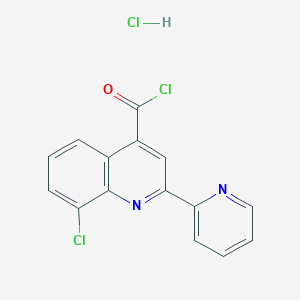

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Description

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a halogenated quinoline derivative characterized by a pyridin-2-yl substituent at position 2, a chlorine atom at position 8, and a reactive carbonyl chloride group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

8-chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-11-5-3-4-9-10(15(17)20)8-13(19-14(9)11)12-6-1-2-7-18-12;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKOLRMNSRKLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Quinoline Core

The quinoline nucleus can be synthesized via classical heterocyclic synthesis methods such as:

- Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones under acidic conditions.

- Skraup Synthesis: Aniline derivatives reacted with glycerol and oxidants like nitrous acid.

- Pfitzinger Reaction: Isatin derivatives with α-aminocarbonyl compounds.

Research Findings:

The Friedländer synthesis is frequently employed for its regioselectivity and operational simplicity, especially when introducing substituents at specific positions.

Introduction of the Pyridinyl Group

The pyridin-2-yl moiety is introduced via Suzuki-Miyaura coupling :

Pyridin-2-ylboronic acid reacts with a halogenated quinoline (preferably 8-chloroquinoline) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in an inert solvent such as dioxane or toluene.

Research Data:

This coupling offers high regioselectivity and yields, with typical yields ranging from 70-85% under optimized conditions.

Functionalization with Carbonyl Chloride Group

The key step involves converting the quinoline-4-carboxylic acid derivative into the acyl chloride:

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

- Conditions: Reflux in anhydrous dichloromethane (DCM) or toluene.

- Procedure: The acid is stirred with excess SOCl₂ under reflux; the excess reagent is evaporated under reduced pressure, yielding the acyl chloride.

Research Findings:

The use of SOCl₂ is preferred for its efficiency and cleaner reaction profile, with yields often exceeding 80%.

Formation of Hydrochloride Salt

The final step involves protonating the acyl chloride with gaseous HCl or concentrated HCl in an appropriate solvent (e.g., diethyl ether or ethanol):

The acyl chloride reacts with HCl to form the hydrochloride salt, which is isolated via crystallization.

Notes:

The salt form enhances stability and solubility, facilitating handling and storage.

Industrial Production and Optimization

In large-scale manufacturing, continuous flow reactors are employed to improve safety, reaction control, and yield. Reaction conditions are optimized to minimize side reactions, with particular attention to moisture exclusion during acyl chloride formation due to its hydrolytic sensitivity.

| Step | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|

| Quinoline core synthesis | Friedländer or Skraup, reflux | 60–75% | Regioselectivity critical |

| Pyridine coupling | Pd-catalyzed Suzuki, inert atmosphere | 70–85% | High regioselectivity |

| Acyl chloride formation | SOCl₂, reflux, anhydrous conditions | 80–90% | Moisture-sensitive |

| Salt formation | HCl gas or concentrated HCl | >95% | Crystallization purity |

Research Findings and Data Tables

Reaction Mechanisms and Factors Influencing Reactivity

| Reaction Type | Mechanism | Influencing Factors | References |

|---|---|---|---|

| Nucleophilic acyl substitution | Attack of nucleophile (e.g., amine) on electrophilic carbonyl carbon | Electronic effects of substituents, solvent polarity, steric hindrance | |

| Chlorination | Electrophilic substitution with SOCl₂ | Moisture sensitivity, temperature control | |

| Suzuki coupling | Palladium-catalyzed cross-coupling | Catalyst loading, base strength, solvent |

Key Research Findings

- Yield Optimization: Use of inert atmospheres and anhydrous solvents improves yields in acyl chloride formation.

- Reaction Conditions: Low temperatures during chlorination reduce side reactions and improve selectivity.

- Salt Stability: The hydrochloride form provides enhanced stability against hydrolysis, crucial for storage and handling.

Chemical Reactions Analysis

Key Chemical Reactions

-

Acylation Reactions: The carbonyl chloride group readily reacts with alcohols to form esters and with amines to form amides.

-

Hydrolysis: Reaction with water leads to the formation of the corresponding carboxylic acid.

-

Condensation Reactions: The compound can undergo condensation with other reactive species to form more complex structures.

-

Reduction Reactions: The compound may undergo reduction reactions, modifying the carbonyl group.

Reaction Mechanisms

The reactions of 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involve nucleophilic acyl substitution mechanisms. The carbonyl carbon is electrophilic and attacked by a nucleophile, leading to the displacement of the chloride ion.

Factors Influencing Reactivity

Several factors can influence the reactivity of this compound:

-

Electronic Effects: The chloro and pyridinyl substituents on the quinoline ring can influence the electron density and reactivity of the carbonyl chloride group.

-

Steric Hindrance: The position of substituents around the reaction site can affect the ease with which nucleophiles can approach the carbonyl carbon.

-

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity .

Importance in Medicinal Chemistry

The quinoline core structure is present in many pharmaceuticals, making this compound a valuable intermediate for synthesizing new therapeutic agents . Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, which can be tailored to optimize biological activity.

Scientific Research Applications

Industrial Production

In industrial settings, these reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems.

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles (e.g., amines or thiols).

- Hydrolysis : The carbonyl chloride group can hydrolyze to form carboxylic acids.

- Coupling Reactions : It can participate in further coupling reactions like Suzuki-Miyaura coupling.

Biology

Research has indicated that 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride possesses potential biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of various microorganisms.

- Anticancer Activity : Preliminary investigations indicate its potential in cancer treatment through enzyme inhibition or receptor modulation.

Medicine

The compound is being investigated for its potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents aimed at treating diseases.

Industry

In addition to its research applications, this compound is utilized in producing specialty chemicals and materials within various industrial sectors.

Similar Compounds

| Compound Name | Structure Position |

|---|---|

| 8-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride | Pyridine at position 4 |

| 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride | Pyridine at position 3 |

Uniqueness

The unique substitution pattern of this compound influences its reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related quinoline-4-carbonyl chloride derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons

Substituent Position and Electronic Effects

- Pyridin-2-yl vs. Pyridin-3-yl: Pyridin-2-yl (as in the target compound) places the nitrogen atom adjacent to the quinoline core, enabling hydrogen bonding and π-π stacking in molecular interactions. In contrast, pyridin-3-yl derivatives (e.g., 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride) position the nitrogen farther from the core, altering binding affinities in drug-receptor interactions .

- Aryl vs. Heteroaryl Groups : Thienyl substituents (e.g., 5-methyl-2-thienyl in ) introduce sulfur atoms, which can enhance electron delocalization and alter redox properties compared to pyridinyl or phenyl groups .

Biological Activity

8-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound with notable biological activities. It is part of the quinoline family, which has been extensively studied for its pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant research findings and data.

- Molecular Formula : C15H8Cl2N2O

- Molecular Weight : 303.14 g/mol

- CAS Number : 1332531-39-1

The compound features a chloro-substituted quinoline structure, which is critical for its biological activity. Its synthesis typically involves a series of reactions, including Suzuki-Miyaura coupling and carbonylation, leading to the formation of the hydrochloride salt .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can inhibit enzyme activity or block receptor functions, leading to various biological effects. The precise mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Binding to and inhibiting specific enzymes.

- Receptor Modulation : Altering the activity of cellular receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggests that modifications in the quinoline structure can enhance antimicrobial efficacy .

Anticancer Properties

8-Chloro-2-(pyridin-2-yl)quinoline derivatives have been reported to possess anticancer activities. A study highlighted that certain analogs exhibited potent antiproliferative effects against human cancer cell lines such as HeLa and HCT116, with IC50 values indicating substantial growth inhibition . The presence of electron-withdrawing groups like chlorine enhances cytotoxicity, making these compounds promising candidates for further development in cancer therapy.

Case Studies

-

In Vitro Studies : A series of in vitro tests on synthesized quinoline derivatives showed that compounds with similar structures to 8-Chloro-2-(pyridin-2-yl)quinoline demonstrated better solubility and bioavailability compared to naphthalene derivatives.

Compound Activity (IC50 µM) Target 8-Chloro-2-(pyridin-2-yl)quinoline 1.5 Cancer Cell Lines N-Cycloheptylquinoline 0.5 Mycobacterium tuberculosis - Toxicity Assessment : The toxicity profile of 8-Chloro-2-(pyridin-2-yl)quinoline was evaluated using human monocytic leukemia THP-1 cell lines, revealing low toxicity levels at effective antimicrobial concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 8-Chloro-2-(pyridin-2-yl)quinoline is influenced by its structural components. The position of substituents on the quinoline ring plays a crucial role in determining its reactivity and interaction with biological targets. For instance:

- Chlorine Substitution : Enhances lipophilicity and can improve binding affinity to target proteins.

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Increased potency against cancer cells |

| Pyridine Ring | Essential for receptor binding |

Q & A

Q. What are the recommended synthetic routes for 8-chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride?

The synthesis typically involves cyclization and functionalization of quinoline precursors. Classical protocols like the Gould–Jacob or Friedländer synthesis may be adapted by introducing chloro and pyridyl substituents at specific positions. Acyl chloride formation can be achieved using oxalyl chloride or thionyl chloride under anhydrous conditions . Key steps include:

- Quinoline core construction : Reacting substituted anilines with β-keto esters.

- Chlorination : Using POCl₃ or PCl₅ at elevated temperatures.

- Carbonyl chloride formation : Treating the carboxylic acid intermediate with oxalyl chloride in DCM.

Q. How does the reactivity of the carbonyl chloride group influence downstream applications?

The acyl chloride moiety is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, or thiols. For example:

- Amide formation : React with primary/secondary amines in anhydrous THF or DMF to yield bioactive amides.

- Esterification : Use alcohols in the presence of a base (e.g., pyridine) to scavenge HCl. Side reactions (e.g., hydrolysis) can occur if moisture is present, necessitating strict anhydrous conditions .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage : Store in a desiccator at −20°C under inert gas (argon) to prevent hydrolysis.

- Spill response : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for acyl chloride intermediates?

- Solvent selection : Use dichloromethane (DCM) or toluene for improved solubility and reduced side reactions.

- Catalysts : Add catalytic DMAP to accelerate acyl transfer.

- Purity of precursors : Ensure carboxylic acid intermediates are thoroughly dried (e.g., via azeotropic distillation with toluene) .

Q. How should researchers address contradictory spectral data (e.g., NMR, HPLC) in published studies?

- Variable impurities : Residual solvents (e.g., DMF) or hydrolysis products may alter peaks. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

- Deuterated solvent effects : Use DMSO-d₆ for better solubility of polar intermediates. Reference TMS or residual solvent peaks for calibration .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or coordination complexes?

- Ligand design : The pyridyl nitrogen and quinoline core can coordinate to transition metals (e.g., Ru, Pd).

- Post-synthetic modification : React pre-formed MOFs with the acyl chloride to introduce functional groups.

- Stability testing : Monitor hydrolytic degradation in aqueous environments using UV-Vis spectroscopy .

Methodological Notes

- Analytical characterization : Use LC-MS (ESI+) to confirm molecular weight and NMR (¹H/¹³C) for structural elucidation. For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures .

- Data reporting : Follow IUPAC guidelines for compound numbering (e.g., "8-chloro" precedes "2-(pyridin-2-yl)") and use scientific notation for concentrations (e.g., 2.5 × 10⁻³ M) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.